molecular formula C36H71N3O6 B1215301 Sodium ionophore I CAS No. 61183-76-4

Sodium ionophore I

Cat. No.: B1215301
CAS No.: 61183-76-4
M. Wt: 642 g/mol
InChI Key: PMECOBBGCPFYPP-UHFFFAOYSA-N
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Description

Sodium ionophore I is a chemical compound that facilitates the transport of sodium ions across lipid membranes. This compound is particularly significant in the field of analytical chemistry, where it is used in ion-selective electrodes to measure sodium ion concentrations. This compound is a lipophilic molecule, meaning it is soluble in fats and oils, which allows it to interact effectively with lipid membranes .

Biochemical Analysis

Biochemical Properties

Sodium ionophore I plays a crucial role in biochemical reactions by selectively binding to sodium ions and transporting them across lipid membranes. This process is essential for maintaining ion gradients and membrane potential in cells. This compound interacts with various enzymes, proteins, and other biomolecules, including sodium-potassium ATPase, which is responsible for maintaining the sodium and potassium ion gradients across the cell membrane. The interaction between this compound and sodium-potassium ATPase is critical for the regulation of cellular ion homeostasis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By altering sodium ion concentrations, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt the membrane potential, leading to changes in cellular activities such as muscle contraction, nerve impulse transmission, and hormone secretion. Additionally, this compound can affect the expression of genes involved in ion transport and cellular metabolism, thereby modulating cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to sodium ions and facilitate their transport across lipid membranes. This process is achieved through the formation of a complex between this compound and sodium ions, which is then transported across the membrane. This compound acts as a carrier ionophore, shielding the charge of the sodium ion and allowing it to pass through the hydrophobic interior of the lipid membrane. This mechanism is essential for the regulation of ion gradients and membrane potential in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to alterations in cellular ion homeostasis, affecting cellular functions such as metabolism, signaling, and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance ion transport and cellular functions, while at high doses, it may cause toxic or adverse effects. For example, high doses of this compound can lead to disruptions in ion gradients, resulting in cellular toxicity, muscle weakness, and cardiac arrhythmias. It is essential to determine the appropriate dosage to avoid adverse effects and achieve the desired outcomes in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to ion transport and cellular metabolism. It interacts with enzymes such as sodium-potassium ATPase and other ion transporters, affecting metabolic flux and metabolite levels. By modulating ion gradients, this compound can influence metabolic processes such as oxidative phosphorylation, glycolysis, and the citric acid cycle .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with transporters and binding proteins. It facilitates the movement of sodium ions across cell membranes, affecting their localization and accumulation. The lipophilicity of this compound enhances its permeability through lipid membranes, allowing it to efficiently transport sodium ions across biological membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the lipid membranes, where it exerts its activity by facilitating ion transport. This compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its function in regulating ion gradients and membrane potential in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium ionophore I typically involves organic synthesis techniques. One common method includes the reaction of specific organic precursors under controlled conditions to form the ionophore. The process often requires the use of solvents, catalysts, and precise temperature control to ensure the correct formation of the compound .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimizations for large-scale manufacturing. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium ionophore I primarily undergoes complexation reactions, where it forms complexes with sodium ions. This complexation is reversible, allowing the ionophore to release the sodium ions once they have been transported across the membrane .

Common Reagents and Conditions: The complexation reactions typically occur in the presence of lipid membranes or polymeric membranes in ion-selective electrodes. The conditions required for these reactions include a suitable solvent environment and the presence of sodium ions .

Major Products: The major product of the reaction involving this compound is the sodium-ionophore complex. This complex is crucial for the ionophore’s function in transporting sodium ions across membranes .

Mechanism of Action

Sodium ionophore I functions by binding to sodium ions and facilitating their transport across lipid membranes. The ionophore has a hydrophilic center that binds to the sodium ion and a hydrophobic exterior that interacts with the lipid membrane. This dual nature allows the ionophore to shield the sodium ion’s charge, enabling it to pass through the hydrophobic interior of the membrane . The transport process is reversible, allowing the ionophore to release the sodium ion on the other side of the membrane .

Properties

IUPAC Name

2-[2,2-bis[[2-[heptyl(methyl)amino]-2-oxoethoxy]methyl]butoxy]-N-heptyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71N3O6/c1-8-12-15-18-21-24-37(5)33(40)27-43-30-36(11-4,31-44-28-34(41)38(6)25-22-19-16-13-9-2)32-45-29-35(42)39(7)26-23-20-17-14-10-3/h8-32H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMECOBBGCPFYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(C)C(=O)COCC(CC)(COCC(=O)N(C)CCCCCCC)COCC(=O)N(C)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210074
Record name Eth 227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61183-76-4
Record name 2,2′-[[2-Ethyl-2-[[2-(heptylmethylamino)-2-oxoethoxy]methyl]-1,3-propanediyl]bis(oxy)]bis[N-heptyl-N-methylacetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61183-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eth 227
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061183764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eth 227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[2-ethyl-2-[[2-(heptylmethylamino)-2-oxoethoxy]methyl]-1,3-propanediyl]bis(oxy)]bis(N-heptyl-N-methylacetamide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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